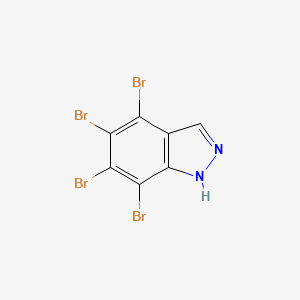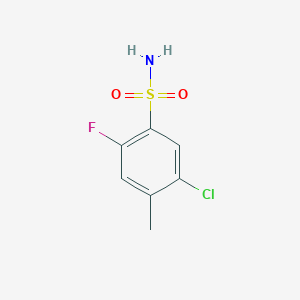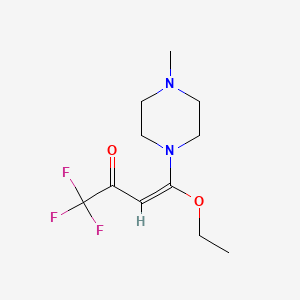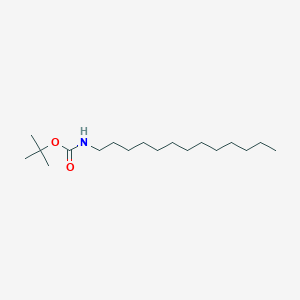
6-Octenal, 2,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Dimethyloct-6-enal can be synthesized through various methods. One common synthetic route involves the hydroformylation of myrcene, followed by hydrogenation and oxidation . The reaction conditions typically include the use of a rhodium-based catalyst for hydroformylation, followed by palladium on carbon (Pd/C) for hydrogenation, and finally, oxidation using an oxidizing agent such as potassium permanganate (KMnO4) .
Industrial Production Methods
In industrial settings, 2,7-dimethyloct-6-enal is often produced through the distillation of essential oils from plants like citronella grass (Cymbopogon nardus) and kaffir lime leaves (Citrus hystrix) . The essential oil is extracted through steam distillation, and the compound is then isolated and purified using fractional distillation .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyloct-6-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form citronellic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to citronellol using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Citronellic acid.
Reduction: Citronellol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,7-Dimethyloct-6-enal has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,7-dimethyloct-6-enal involves its interaction with various molecular targets and pathways:
Cholinergic Neurotransmission: It modulates cholinergic neurotransmission by inhibiting acetylcholinesterase (Ache) activity, leading to elevated levels of acetylcholine (Ach) in the synaptic cleft.
Insect Repellent: It acts as an insect repellent by interfering with the olfactory receptors of insects, deterring them from approaching the source of the compound.
Comparison with Similar Compounds
2,7-Dimethyloct-6-enal can be compared with other similar compounds such as:
Hydroxycitronellal: A hydroxylated derivative of citronellal, used in perfumery for its floral scent.
2,7-Dimethyloct-6-enal stands out due to its unique combination of aldehyde functionality and monoterpenoid structure, which gives it distinct chemical reactivity and biological activity .
Properties
CAS No. |
111396-28-2 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,7-dimethyloct-6-enal |
InChI |
InChI=1S/C10H18O/c1-9(2)6-4-5-7-10(3)8-11/h6,8,10H,4-5,7H2,1-3H3 |
InChI Key |
RRPLNOVWTWPBFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC=C(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B12847893.png)











![4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine](/img/structure/B12847963.png)
